molecular formula C11H16O3 B12356157 (S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one

(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B12356157
M. Wt: 196.24 g/mol
InChI Key: NPQKQKITPJTEBK-ZETCQYMHSA-N
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Description

Germicidin A is a natural product derived from the genus Streptomyces, specifically Streptomyces viridochromogenes. It is a pyranone compound known for its autoregulatory properties, particularly its ability to inhibit spore germination at very low concentrations (200 pM).

Preparation Methods

Synthetic Routes and Reaction Conditions: Germicidin A is synthesized through a type III polyketide synthase (PKS) pathway. The enzyme germicidin synthase (Gcs) catalyzes the formation of germicidin A using acyl carrier protein (ACP) as a starter unit donor. The process involves the condensation of acyl-ACP with malonyl-CoA, followed by cyclization to form the pyranone ring .

Industrial Production Methods: Industrial production of germicidin A typically involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as high-performance liquid chromatography (HPLC), to isolate germicidin A in its pure form .

Chemical Reactions Analysis

Types of Reactions: Germicidin A undergoes various chemical reactions, including:

    Oxidation: Germicidin A can be oxidized to form corresponding hydroxy derivatives.

    Reduction: Reduction reactions can convert germicidin A into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the germicidin A molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include hydroxy derivatives, reduced forms of germicidin A, and substituted pyranone compounds .

Scientific Research Applications

Germicidin A has a wide range of scientific research applications:

Mechanism of Action

Germicidin A exerts its effects by inhibiting spore germination and hyphal elongation in Streptomyces species. It acts as an autoregulatory inhibitor, preventing the germination of its own arthrospores at low concentrations. At higher concentrations, germicidin A inhibits the Na⁺/K⁺-activated ATPase, disrupting cellular ion balance and leading to cell death .

Comparison with Similar Compounds

    Germicidin B: Similar structure but with different alkyl substitutions.

    Germicidin C: Another homolog with variations in the alkyl chain.

    Surugapyrone A (Germicidin D): Structurally similar but with distinct biological activities.

Uniqueness: Germicidin A is unique due to its high potency as an autoregulatory inhibitor of spore germination and its ability to inhibit ATPase activity. Its specific structure and functional groups contribute to its distinct biological activities compared to other germicidin homologs .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one

InChI

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

NPQKQKITPJTEBK-ZETCQYMHSA-N

Isomeric SMILES

CCC1=C(C=C(OC1=O)[C@@H](C)CC)O

Canonical SMILES

CCC1=C(C=C(OC1=O)C(C)CC)O

Origin of Product

United States

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